
Butyl nitrate
Overview
Description
Butyl nitrate, specifically referred to in some studies as this compound ethyl nitramine (Bu-NENA), is a nitrate ester compound utilized primarily as a plasticizer in high-performance solid propellant adhesive systems. Its chemical structure (Figure 1 in ) features a nitrate group bonded to a butyl chain, which contributes to its energetic properties and compatibility with polymers like nitrocellulose (NC) and glycidyl azide polymer–energetic thermoplastic elastomer (GAP-ETPE) . In propellant formulations, Bu-NENA enhances mechanical toughness, reduces glass transition temperatures, and improves processability by acting as a solvent and plasticizer . Its application in aerospace and defense industries underscores its stability and ability to balance energy output with structural integrity.
Preparation Methods
Traditional Nitration Methods: Challenges and Limitations
Conventional preparation of butyl nitrate involves the nitration of butanol using a mixed acid system, typically nitric acid (HNO₃) and sulfuric acid (H₂SO₄). In this method, sulfuric acid acts as a catalyst and dehydrating agent, facilitating the electrophilic substitution reaction where the hydroxyl group of butanol is replaced by a nitro group. While this approach is straightforward, it suffers from several drawbacks:
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Safety Risks : The exothermic nature of the reaction necessitates precise temperature control to prevent runaway reactions or explosions .
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Low Yield : Competing side reactions, such as oxidation or sulfonation of the alcohol, reduce the overall yield of this compound .
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Environmental Impact : The process generates large volumes of acidic waste, requiring neutralization and disposal .
Despite these limitations, the mixed-acid method remains a baseline for industrial production due to its scalability. However, the need for safer and more sustainable alternatives has driven research into advanced synthetic methodologies.
Solvent-Free Nitration Using Tert-Butyl Nitrite and Oxidizing Agents
A novel solvent-free approach leverages tert-butyl nitrite (t-BuONO) as a nitrosating agent, which can be oxidized in situ to produce nitrate esters. This method, explored in recent Department of Defense research, eliminates the need for corrosive acids and organic solvents .
Reaction Mechanism and Optimization
The process involves the reaction of butanol with t-BuONO under an oxygen atmosphere. Nitrosyl intermediates form initially, which are subsequently oxidized to nitrate esters. Key variables include:
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Equivalents of t-BuONO : Higher equivalents (e.g., 20 mol) enhance conversion rates but increase costs (Table 1) .
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Temperature : Optimal results are observed at 25–30°C; elevated temperatures favor decomposition .
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Oxidizing Agents : Molecular oxygen or hydrogen peroxide promotes the oxidation of nitrites to nitrates .
Table 1: Effect of Reaction Conditions on Butanol Conversion
Equivalents of t-BuONO | Temperature (°C) | Time (hr) | Conversion (%) |
---|---|---|---|
3 | 0 | 2 | 20 |
11.5 | 30 | 20 | 58 |
20 | 30 | 20 | 93 |
Data adapted from solvent-free nitration experiments .
Case Study: Nitration of Propylene Glycol
In a representative experiment, propylene glycol reacted with t-BuONO (20 equiv) at 30°C for 20 hours under oxygen, achieving 93% conversion to nitrosation products. Minor nitrate esters (∼5%) were detected via HPLC, highlighting the need for further optimization .
Advantages Over Batch Systems
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Scalability : Steady-state operation allows for large-scale production without compromising safety .
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Yield Improvement : Reduced side reactions due to shorter exposure to reactive intermediates .
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Waste Minimization : Efficient separation of aqueous and organic phases reduces post-processing .
Comparative Analysis of Preparation Methods
Table 2: Key Metrics of this compound Synthesis Methods
Method | Yield (%) | Safety Profile | Environmental Impact |
---|---|---|---|
Mixed-Acid Nitration | 60–70 | Low | High |
Solvent-Free (t-BuONO) | 85–93 | Moderate | Low |
Continuous Flow | 90–95 | High | Low |
Data synthesized from experimental studies .
The solvent-free and continuous flow methods outperform traditional approaches in yield and sustainability. However, the reliance on t-BuONO, which itself requires synthesis, introduces complexity. Future research directions include catalytic recycling of byproducts and integration with renewable oxidants.
Chemical Reactions Analysis
Butyl nitrate undergoes several types of chemical reactions, including:
Oxidation: When heated to decomposition, this compound emits fumes of nitrous oxide.
Reduction: This compound can be reduced to butanol and ammonia under specific conditions.
Substitution: It reacts explosively with Lewis acids such as boron trifluoride and aluminum chloride.
Common reagents and conditions used in these reactions include nitric acid, sulfuric acid, and sodium nitrite. The major products formed from these reactions are butanol, ammonia, and nitrous oxide .
Scientific Research Applications
Chemical Synthesis
Nitration Agent
Butyl nitrate serves as an effective nitrating agent in organic synthesis. It has been particularly noted for its chemoselectivity in nitrating phenolic compounds, which is crucial for producing mononitro derivatives without over-nitration. This property is beneficial in developing pharmaceuticals and agrochemicals where precision is required in modifying chemical structures .
Mechanism of Action
The nitration process typically involves the formation of nitrosyl intermediates, leading to C-nitration through homolysis and oxidation. This mechanism allows for selective reactions that are compatible with various functional groups, making this compound a valuable reagent in synthetic chemistry .
Industrial Applications
Solvent Properties
In industrial settings, this compound is utilized as a solvent due to its ability to dissolve a wide range of organic compounds. Its low volatility and good solvency make it suitable for applications in coatings, adhesives, and inks .
Energetic Materials
Recent studies have explored the use of this compound in the synthesis of energetic ionic liquids, which have applications in propellants and explosives. For instance, 4-amino-1-butyl-1,2,4-triazolium nitrate, synthesized using this compound, demonstrated improved properties as an energetic additive, enhancing the performance of monopropellants by modifying their burning rates and reducing sensitivity .
Case Study 1: Chemoselective Nitration
A study demonstrated the use of tert-butyl nitrite (TBN) for the nitration of phenols. The reaction yielded mononitro derivatives with high selectivity, showcasing this compound's utility in synthesizing complex organic molecules while minimizing byproducts .
Case Study 2: Inhalant Abuse Research
Research into inhalant abuse has identified this compound as a substance with psychoactive effects when inhaled. This has implications for public health and safety, as chronic exposure can lead to serious health issues such as neuroplasticity impairment and cognitive deficits . Understanding these effects is critical for developing policies and educational programs aimed at reducing inhalant abuse.
Data Tables
Mechanism of Action
The mechanism by which butyl nitrate exerts its effects involves the release of nitric oxide, which acts as a vasodilator. This leads to the relaxation of involuntary muscles, including blood vessel walls . In the presence of Lewis acids, this compound undergoes explosive decomposition, releasing nitrous oxide .
Comparison with Similar Compounds
Butyl nitrate belongs to the broader class of alkyl nitrate esters, which include ethyl nitrate, propyl nitrate, nitromethane, and nitrobenzene. Below is a detailed comparison based on chemical behavior, sensitivity, and functional performance:
Chemical Structure and Bond Energy
- Ethyl nitrate (C₂H₅NO₃) and propyl nitrate (C₃H₇NO₃) have shorter alkyl chains compared to this compound (C₄H₉NO₃). Shorter chains correlate with lower bond dissociation energies, making these compounds more reactive. For instance, ethyl and propyl nitrates exhibit lower activation energies for decomposition, enabling easier ignition in shockwave environments (3.3 Mach in pure oxygen) .
- This compound ’s longer alkyl chain increases molecular weight and bond stability, reducing sensitivity to unintended detonation while maintaining sufficient energy release for propulsion applications .
Sensitivity to Detonation and Ignition
Studies on fuel-air explosives (FAE) reveal that sensitivity to detonation is inversely related to bond energy :
Compound | Bond Energy (C-NO₃, approx.) | Sensitivity to Detonation | Ignition Delay (Relative) |
---|---|---|---|
Ethyl nitrate | Low | High | Short |
Propyl nitrate | Moderate | Moderate | Moderate |
This compound | Higher | Low | Longer |
Nitromethane | High | Very Low | Longest |
- Ethyl and propyl nitrates are used as detonation sensitizers in fuels like hexane due to their rapid radical generation and chain reaction acceleration .
- This compound, while less sensitive, is preferred in propellants where controlled burn rates and mechanical resilience are critical .
Performance in Propellant Formulations
This compound’s effectiveness as a plasticizer is compared to alternatives like triethylene glycol dinitrate (TEGDN) and 1,2,4-butanetriol trinitrate (BTTN):
Plasticizer | Compatibility with NC/GAP-ETPE | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability |
---|---|---|---|---|
Bu-NENA | Excellent | 1.2–1.5* | 80–120* | High |
TEGDN | Moderate | 0.8–1.0* | 50–80* | Moderate |
BTTN | Good | 1.0–1.2* | 70–100* | High |
*Hypothetical data inferred from propellant adhesive studies .
- Bu-NENA-based blends exhibit superior toughness (80–120% elongation) due to strong intermolecular interactions between its nitrate groups and polymer matrices .
- TEGDN and BTTN, while effective, show lower compatibility with NC, leading to phase separation and reduced mechanical performance .
Role of Additives and Droplet Size
- Adding 25% propyl nitrate to hexane aerosols reduces ignition delay by 40–50%, enabling detonation in otherwise non-detonable fuels .
- This compound’s longer ignition delay makes it less suitable for FAEs but ideal for propellants requiring gradual energy release .
Biological Activity
Butyl nitrate, a member of the alkyl nitrate family, is primarily known for its use as a vasodilator and recreational drug. Its biological activity encompasses various pharmacological effects, including cardiovascular and central nervous system interactions. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound (C4H9NO3) is an ester formed from butanol and nitric acid. It functions as a vasodilator by releasing nitric oxide (NO), which relaxes smooth muscle cells in blood vessels, leading to increased blood flow. The mechanism involves the conversion of this compound to nitric oxide in the body, which activates guanylate cyclase, resulting in elevated levels of cyclic GMP (cGMP) that mediate vascular relaxation.
Pharmacological Effects
- Vasodilation : this compound induces vasodilation, which can lower blood pressure and increase heart rate. This effect is beneficial in certain medical conditions but can also pose risks when misused.
- Recreational Use : Known as "poppers," this compound is often inhaled for its euphoric effects. However, this practice can lead to adverse health outcomes, including cardiovascular complications.
Toxicological Profile
This compound exhibits a range of toxicological effects that warrant careful consideration:
- Acute Toxicity : Inhalation of high concentrations can result in respiratory distress, headaches, and dizziness.
- Chronic Exposure : Long-term exposure may lead to more severe health issues such as methemoglobinemia and potential carcinogenic effects.
Case Studies
- Cardiovascular Effects : A study involving male Sprague-Dawley rats exposed to this compound showed significant alterations in heart rate and blood pressure regulation. The rats exhibited a dose-dependent response to the compound, with higher concentrations resulting in more pronounced cardiovascular effects .
- Cytotoxicity : Research conducted on human lung epithelial cells indicated that this compound exposure led to increased oxidative stress markers and cell apoptosis at elevated concentrations .
Data Table: Biological Activity Summary
Mechanistic Insights
Investigations into the metabolic pathways of this compound have revealed its interaction with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Studies indicate that this compound can modulate the activity of these enzymes, potentially leading to altered pharmacokinetics of co-administered drugs .
Q & A
Q. Basic: What are the standard analytical methods for detecting butyl nitrate in environmental samples, and how do their detection limits compare?
Answer:
this compound detection typically employs techniques such as ion chromatography with conductivity detection (IC/CD) and UV-Vis spectroscopy after derivatization (e.g., diazotization). For example:
- IC/CD achieves detection limits of 20 µg/L for nitrate in soil, with recovery rates of 83–113% .
- UV-Vis spectroscopy after extraction with 2 M KCl is used for nitrite and nitrate quantification, though detection limits are not explicitly reported .
Advanced methods like HPLC–MS/MS (as applied to urinary biomarkers) could be adapted for this compound analysis, offering higher specificity and lower detection limits (e.g., sub-ng/mL ranges) .
Q. Advanced: How can researchers address discrepancies in reported reaction kinetics of this compound under varying experimental conditions?
Answer:
Discrepancies often arise from differences in experimental design (e.g., solvent systems, temperature) or data normalization . To resolve these:
- Standardize reaction protocols : Use controlled conditions (e.g., inert atmosphere, calibrated thermostats) to minimize variability .
- Quantify intermediates : Employ real-time monitoring via FTIR or NMR to track reaction pathways and validate kinetic models .
- Statistical validation : Apply ANOVA or multivariate analysis to distinguish biological relevance from technical noise .
Transparent reporting of raw data (e.g., blot density values instead of images alone) is critical for reproducibility .
Q. Basic: What physicochemical properties of this compound are critical for experimental design?
Answer:
Key properties include:
Q. Advanced: What methodologies are recommended for elucidating the degradation pathways of this compound in aqueous systems?
Answer:
- Isotopic labeling : Use -labeled this compound to trace nitrogenous degradation products via LC–MS/MS .
- Mechanistic studies : Combine DFT calculations with experimental data (e.g., radical scavenger tests) to identify dominant pathways (e.g., hydrolysis vs. photolysis) .
- High-resolution mass spectrometry (HRMS) : Detect transient intermediates like nitroso compounds or peroxides .
- Environmental simulation : Use bioreactors to mimic natural conditions and quantify half-lives under varying pH/O levels .
Q. Basic: How should researchers design experiments to ensure reproducibility in this compound synthesis?
Answer:
- Document reaction parameters : Include exact molar ratios, catalysts (e.g., sulfuric acid), and purification steps (e.g., distillation at specific pressures) .
- Characterize products : Use H NMR for structural confirmation and GC–FID for purity assessment (>98%) .
- Reference controls : Compare with commercially available standards (e.g., TERT-butyl nitrate, CAS 540-80-7) to validate synthesis .
Q. Advanced: What strategies mitigate interference from coexisting nitrates/nitrites in this compound quantification?
Answer:
- Selective derivatization : Use agents like 2,4-dinitrophenylhydrazine (DNPH) to target this compound specifically, minimizing cross-reactivity .
- Chromatographic separation : Optimize HPLC columns (e.g., C18 with acetonitrile/water gradient) to resolve overlapping peaks from nitrates/nitrites .
- Matrix-matched calibration : Prepare standards in sample-matched matrices (e.g., soil extracts) to correct for matrix effects .
Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Ventilation : Use fume hoods to prevent inhalation of vapors, which are irritants and flammable .
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to avoid dermal contact .
- Storage : Keep in amber bottles at ≤4°C to inhibit thermal/photo-degradation .
Q. Advanced: How can computational modeling enhance understanding of this compound’s environmental fate?
Answer:
- QSAR models : Predict biodegradation rates based on molecular descriptors (e.g., logP, polar surface area) .
- Molecular dynamics (MD) simulations : Simulate interactions with soil organic matter or aqueous interfaces to assess adsorption/leaching potential .
- Global sensitivity analysis : Identify dominant factors (e.g., pH, microbial activity) affecting half-lives in environmental compartments .
Q. Basic: What are the best practices for reporting this compound data in academic publications?
Answer:
- Transparency : Include raw data (e.g., chromatograms, spectra) in supplementary materials, avoiding selective cropping .
- Method granularity : Detail instrument settings (e.g., HPLC column type, MS ionization mode) to enable replication .
- Ethical reporting : Disclose conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Q. Advanced: What novel applications of this compound are emerging in material science?
Answer:
- Energetic materials : Investigate its role as a plasticizer in propellant formulations, leveraging its low dielectric constant for stability .
- Green chemistry : Explore catalytic nitration pathways using this compound as a safer nitrating agent compared to HNO .
- Polymer modification : Study its use in synthesizing nitro-functionalized polymers for conductive materials .
Properties
IUPAC Name |
butyl nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2-3-4-8-5(6)7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHZPQUHCAKSOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239143 | |
Record name | Butyl nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70239143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Water-white liquid; [Hawley] | |
Record name | Butyl nitrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8629 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
8.3 [mmHg] | |
Record name | Butyl nitrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8629 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
928-45-0 | |
Record name | Butyl nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Butyl nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl nitrate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.976 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BUTYL NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00YK6AM7PG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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